molecular formula C17H19N5O4 B11966901 7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11966901
M. Wt: 357.4 g/mol
InChI Key: HCPMPXDDKWHLTN-UHFFFAOYSA-N
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Description

7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and phenols. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique structural features, which may confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N5O4/c1-19-14-13(15(24)20(2)17(19)25)22-9-11(23)8-21(16(22)18-14)10-4-6-12(26-3)7-5-10/h4-7,11,23H,8-9H2,1-3H3

InChI Key

HCPMPXDDKWHLTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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